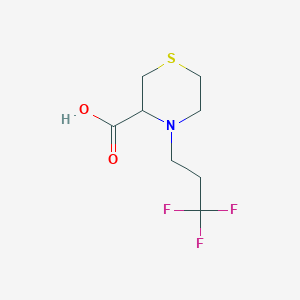
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid is a specialized organic compound characterized by the presence of a thiomorpholine ring substituted with a trifluoropropyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with 3,3,3-trifluoropropyl bromide under basic conditions to introduce the trifluoropropyl group. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialized materials with unique properties, such as hydrophobic coatings or advanced polymers.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, while the thiomorpholine ring can modulate its reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3,3,3-Trifluoro-2-hydroxypropyl)thiomorpholine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a hydrogen atom on the propyl chain.
4-(3,3,3-Trifluoropropyl)pyrimidin-2-ylthiomorpholine: Contains a pyrimidine ring instead of a carboxylic acid group.
Uniqueness
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid is unique due to the combination of its trifluoropropyl group, thiomorpholine ring, and carboxylic acid functional group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12F3NO2S |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
4-(3,3,3-trifluoropropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)1-2-12-3-4-15-5-6(12)7(13)14/h6H,1-5H2,(H,13,14) |
InChI Key |
VKXIXZKKYXHLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


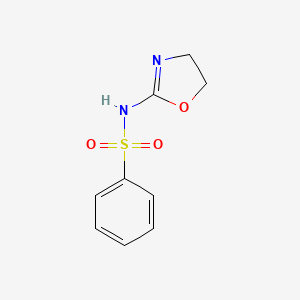
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
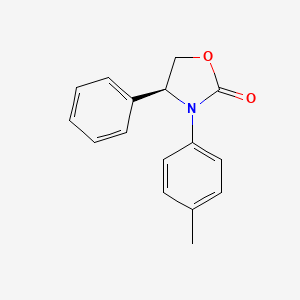
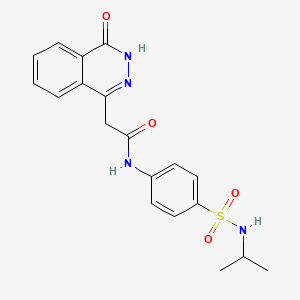
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
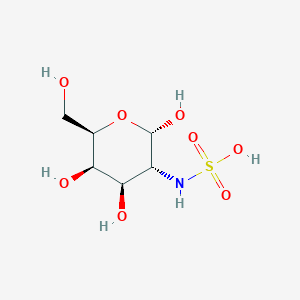
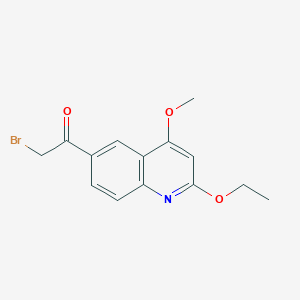
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
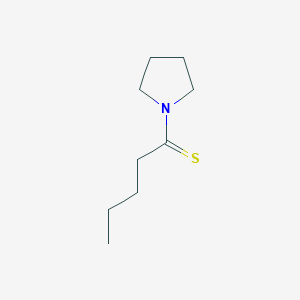

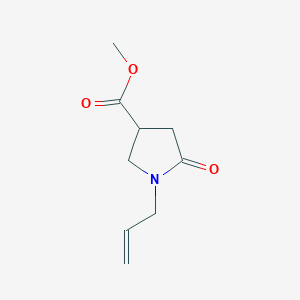

![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
